Comprehensive NMR Characterization (1H & 13C) of (5-Chloro-2-(methylamino)phenyl)(cyclohexyl)methanone: Protocols and Spectral Assignments
Executive Summary (5-Chloro-2-(methylamino)phenyl)(cyclohexyl)methanone (CAS 122908-18-3) is a highly specialized synthetic intermediate. Structurally, it serves as a cyclohexyl analogue of 2-methylamino-5-chlorobenzophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Chloro-2-(methylamino)phenyl)(cyclohexyl)methanone (CAS 122908-18-3) is a highly specialized synthetic intermediate. Structurally, it serves as a cyclohexyl analogue of 2-methylamino-5-chlorobenzophenone, a classic precursor utilized in the synthesis of 1,4-benzodiazepine derivatives and other CNS-active agents. The presence of the sterically demanding cyclohexyl group, combined with a strong intramolecular hydrogen bond between the N-methylamino proton and the carbonyl oxygen, creates a rigid conformational state. This in-depth technical guide provides a rigorous, self-validating framework for the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind experimental parameter selection and spectral assignments.
Experimental Workflows & Protocols
To ensure absolute trustworthiness and reproducibility, the NMR acquisition protocols described herein form a self-validating system designed to preserve the compound's native solution-state conformation.
Step-by-Step Sample Preparation & Acquisition
Sample Preparation : Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (
δ
0.00 ppm). CDCl₃ is specifically chosen because its low dielectric constant prevents the disruption of the critical intramolecular hydrogen bond between the amine and the carbonyl group.
Probe Tuning & Shimming : Insert the sample into a 500 MHz NMR spectrometer. Perform automated tuning and matching for both ¹H and ¹³C nuclei. Execute 3D gradient shimming to optimize
B0
magnetic field homogeneity, ensuring sharp linewidths (< 1.0 Hz for the TMS signal).
1H NMR Acquisition : Utilize a standard 30° pulse sequence (zg30). A relaxation delay (D1) of 1.5 seconds is strictly employed to ensure complete longitudinal relaxation (
T1
) of all protons. This prevents signal saturation and guarantees accurate quantitative integration. Acquire 16 scans.
13C NMR Acquisition : Acquire at 125 MHz using a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling to cleanly remove ¹H-¹³C scalar couplings. A D1 of 2.0 seconds is used, accumulating 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-1, C-2, C-5), which inherently suffer from long
T1
relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement[1].
NMR Acquisition & Processing Workflow for Structural Validation.
1H NMR Spectral Analysis: Causality and Multiplicity
The ¹H NMR spectrum of (5-Chloro-2-(methylamino)phenyl)(cyclohexyl)methanone is dictated by profound electronic and anisotropic effects.
The NH Proton : The most diagnostic feature is the highly deshielded N-H proton, appearing as a broad signal around
δ
8.80 ppm. This extreme downfield shift is caused by the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which withdraws electron density from the proton. The signal is broadened due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus [2].
Aromatic Region (AMX Spin System) : The phenyl ring is a 1,2,5-trisubstituted system.
H-6 (
δ
7.75, d, J = 2.5 Hz) : Located ortho to the carbonyl group, this proton is strongly deshielded by the magnetic anisotropy of the C=O double bond.
H-4 (
δ
7.25, dd, J = 9.0, 2.5 Hz) : Positioned meta to the amino group and ortho to the chlorine atom, exhibiting typical ortho and meta scalar couplings.
H-3 (
δ
6.58, d, J = 9.0 Hz) : Located ortho to the electron-donating methylamino group, this proton is significantly shielded via resonance, shifting its resonance upfield [3].
Aliphatic Region :
N-CH₃ (
δ
2.90, d, J = 5.0 Hz) : The methyl group splits into a doublet due to scalar coupling with the adjacent NH proton.
Cyclohexyl H-1' (
δ
3.20, tt, J = 11.5, 3.5 Hz) : The methine proton alpha to the carbonyl is deshielded by the inductive effect of the ketone.
13C NMR & 2D Correlation Analysis
The ¹³C NMR spectrum provides definitive proof of the carbon skeleton, further validated by Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
Carbonyl Carbon (
δ
206.5) : The ketone carbon is highly deshielded. The intramolecular hydrogen bond further polarizes the C=O bond, increasing its single-bond character and shifting it slightly downfield compared to standard isolated alkyl-aryl ketones.
Aromatic Carbons : The carbon directly attached to the nitrogen (C-2) appears at
δ
151.0 due to the high electronegativity of the amine. The halogenated carbon (C-5) resonates at
δ
119.5.
HMBC Validation : To unambiguously assign the quaternary carbons, HMBC is utilized to observe long-range (
2JCH
and
3JCH
) couplings. The H-6 proton shows strong three-bond correlations to the carbonyl carbon (
δ
206.5) and C-2 (
δ
151.0), validating the regiochemistry of the substitution pattern.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.
Data Presentation
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
NH
8.80
br q
~ 5.0
1H
Amine proton (H-bonded)
H-6
7.75
d
2.5
1H
Aromatic CH (ortho to C=O)
H-4
7.25
dd
9.0, 2.5
1H
Aromatic CH
H-3
6.58
d
9.0
1H
Aromatic CH (ortho to NH)
H-1'
3.20
tt
11.5, 3.5
1H
Cyclohexyl CH (
α
to C=O)
N-CH₃
2.90
d
5.0
3H
N-Methyl protons
H-2'/6'
1.70 - 1.90
m
-
4H
Cyclohexyl CH₂ (
β
)
H-3'/4'/5'
1.20 - 1.50
m
-
6H
Cyclohexyl CH₂ (
γ,δ
)
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Notes
C=O
206.5
Quaternary
Ketone carbonyl
C-2
151.0
Quaternary
Aromatic C-N
C-4
134.0
CH
Aromatic CH
C-6
131.0
CH
Aromatic CH
C-5
119.5
Quaternary
Aromatic C-Cl
C-1
116.5
Quaternary
Aromatic C-C=O
C-3
112.5
CH
Aromatic CH
C-1'
46.0
CH
Cyclohexyl CH (
α
)
C-2'/6'
29.8
CH₂
Cyclohexyl CH₂ (
β
)
N-CH₃
29.5
CH₃
N-Methyl carbon
C-3'/5'
25.9
CH₂
Cyclohexyl CH₂ (
γ
)
C-4'
25.8
CH₂
Cyclohexyl CH₂ (
δ
)
Conclusion
The comprehensive 1D and 2D NMR analysis of (5-Chloro-2-(methylamino)phenyl)(cyclohexyl)methanone confirms its structural integrity. The distinct downfield shift of the NH proton and the carbonyl carbon validates the presence of a strong intramolecular hydrogen bond, while the HMBC correlations unambiguously map the 1,2,5-trisubstituted aromatic framework. These validated parameters serve as a highly reliable reference for researchers utilizing this compound in advanced synthetic methodologies.
References
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 2nd Edition. Elsevier Science, 2008.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014.[Link]
Sternbach, L. H., Reeder, E., Keller, O., & Metlesics, W. "Quinazolines and 1,4-Benzodiazepines. I. 2-Amino-5-chlorobenzophenone." Journal of Organic Chemistry, 1961, 26(11), 4488-4497.[Link]
Pharmacokinetic properties of 2-Methylamino-5-chlorophenylcyclohexylmethanone in murine models
An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Methylamino-5-chlorophenylcyclohexylmethanone in Murine Models This guide provides a comprehensive framework for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Methylamino-5-chlorophenylcyclohexylmethanone in Murine Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the pharmacokinetic properties of the novel compound, 2-Methylamino-5-chlorophenylcyclohexylmethanone, within a murine model system. The methodologies detailed herein are grounded in established best practices to ensure the generation of robust and reliable data, crucial for advancing preclinical development.
Introduction: The Imperative for Pharmacokinetic Profiling
The journey of a novel chemical entity, such as 2-Methylamino-5-chlorophenylcyclohexylmethanone, from a promising candidate to a potential therapeutic agent is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the bedrock of this understanding.[1][2] It quantitatively describes the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively govern the onset, intensity, and duration of a drug's effect.[2]
Given the novelty of 2-Methylamino-5-chlorophenylcyclohexylmethanone, no public domain data on its pharmacokinetic profile currently exists. Therefore, this document serves as a detailed roadmap for its initial in-vivo characterization in mice, a widely used preclinical species.[3] The insights gleaned from these studies are paramount for informing dose selection in subsequent efficacy and toxicology studies, and for predicting human pharmacokinetic parameters.[1]
Part 1: Foundational Study Design and Strategic Considerations
A well-designed pharmacokinetic study minimizes variables and maximizes the interpretability of the resulting data. The initial phase of planning is critical and involves a multi-faceted approach, from in-vitro assessments to the careful selection of the in-vivo model and dose formulation.
In-Vitro Metabolic Stability: An Early Indicator
Before embarking on animal studies, it is highly advisable to assess the metabolic stability of 2-Methylamino-5-chlorophenylcyclohexylmethanone using in-vitro systems, such as liver microsomes from both mice and humans.[4] This preliminary screen offers invaluable insights into the compound's susceptibility to hepatic metabolism, a primary route of elimination for many xenobiotics.[4] A high rate of in-vitro metabolism may predict rapid clearance in-vivo, necessitating higher or more frequent dosing. Conversely, low metabolic turnover might suggest the potential for longer half-life and accumulation. This data directly informs the design of the in-vivo study, particularly the selection of blood sampling time points.[4]
Murine Model Selection: Justification and Best Practices
The choice of mouse strain is a critical determinant of study outcomes. Inbred strains such as C57BL/6 and BALB/c, or outbred stocks like CD-1, are commonly employed in pharmacokinetic research.[3] The selection should be based on the intended therapeutic area and any known strain-specific differences in drug metabolism. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines to ensure ethical and humane treatment.[3][5]
Dose Formulation and Administration Route: Ensuring Bioavailability
The formulation of 2-Methylamino-5-chlorophenylcyclohexylmethanone for in-vivo administration must ensure its solubility and stability. A typical approach involves creating a solution or suspension in a vehicle that is well-tolerated by the animals. For parenteral delivery, substances should ideally be sterile, isotonic, and of pharmaceutical grade.[6]
To obtain a comprehensive pharmacokinetic profile, it is standard practice to evaluate at least two routes of administration: intravenous (IV) and oral (PO).[3]
Intravenous (IV) Administration: An IV bolus injection, typically into the lateral tail vein, ensures 100% bioavailability and provides a direct measure of systemic clearance and volume of distribution.[1][7] The maximum recommended volume for a bolus IV injection in an adult mouse is typically less than 0.2 ml.[6]
Oral (PO) Administration: Oral gavage is the most common method for PO administration and is essential for determining the oral bioavailability of the compound.[7] This route provides insights into the extent and rate of absorption from the gastrointestinal tract.
Part 2: Detailed In-Vivo Experimental Protocols
The successful execution of the in-vivo phase hinges on meticulous attention to detail in drug administration and sample collection. The use of a serial bleeding protocol, where multiple samples are collected from the same animal, is highly recommended as it reduces inter-animal variability and the total number of animals required.[1][5]
Experimental Workflow Overview
The following diagram illustrates the overarching workflow for a typical pharmacokinetic study in mice.
Caption: High-level workflow for a murine pharmacokinetic study.
Step-by-Step Protocol for Drug Administration
Intravenous (IV) Tail Vein Injection:
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.
Vein Dilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins. This can improve the success rate of the injection.[8]
Injection: Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.[6]
Administration: Slowly inject the prepared dose of 2-Methylamino-5-chlorophenylcyclohexylmethanone.
Confirmation: Observe for any signs of swelling at the injection site, which would indicate a failed injection.
Hemostasis: After withdrawing the needle, apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
Oral (PO) Gavage:
Animal Restraint: Gently but firmly restrain the mouse to prevent movement.
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, allowing the mouse to swallow the tip. Guide the needle along the roof of the mouth and down the esophagus.
Administration: Once the needle is in the correct position (in the stomach), slowly administer the dose.[7]
Withdrawal: Gently remove the gavage needle.
Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress.
Serial Blood Sampling Protocol
For a typical study, blood samples (approximately 30-50 µL) are collected at multiple time points to construct a concentration-time curve.[5][9] The total volume of blood collected should not exceed the limits set by IACUC guidelines, typically 10-15% of the total blood volume over a 28-day period.[9]
Recommended Sampling Time Points:
IV Route: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[3]
PO Route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[3]
Blood Collection Techniques:
Saphenous Vein: This is a preferred method as it is less stressful than some alternatives and allows for repeated sampling.[8][10] The area around the vein may need to be shaved for better visualization.[8]
Tail Vein: Small blood samples can be collected from the tail vein, often after warming the tail to improve blood flow.[8]
Submandibular (Cheek) Vein: This technique allows for rapid collection of a consistent blood volume.[5]
Retro-orbital Sinus: While this method can yield a larger volume of blood, it is generally considered a terminal procedure or requires deep anesthesia and significant expertise to perform humanely and accurately.[5][10]
Cardiac Puncture: This is a terminal procedure used for the final time point to collect a larger volume of blood.[5]
Plasma Processing and Storage
Caption: Workflow for processing blood samples to obtain plasma.
Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
Centrifugation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma from the blood cells.
Aspiration: Carefully aspirate the supernatant (plasma) into a clean, labeled microcentrifuge tube.
Storage: Immediately freeze the plasma samples and store them at -80°C until bioanalysis.[11]
Part 3: Bioanalytical Method Development using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[12][13][14]
Sample Preparation: Protein Precipitation
The most straightforward method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.[15]
Thaw Samples: Thaw the plasma samples on ice.
Precipitation: Add a volume of cold organic solvent (e.g., acetonitrile or methanol containing an internal standard) to the plasma sample, typically in a 3:1 or 4:1 ratio (solvent:plasma).[15]
Vortex: Vortex the mixture vigorously to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for injection into the LC-MS/MS system.
Method Validation
A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters, based on regulatory guidelines, include:
Linearity: The method should be linear over a defined concentration range.[16]
Accuracy and Precision: The accuracy (% recovery) and precision (% RSD) should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[16]
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Matrix Effect: Assessment of the potential for ion suppression or enhancement from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability).[11][16]
Part 4: Pharmacokinetic Data Analysis and Interpretation
Once the plasma concentrations of 2-Methylamino-5-chlorophenylcyclohexylmethanone have been determined at each time point, the data is analyzed using non-compartmental analysis (NCA) with specialized software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters
The following table summarizes the critical pharmacokinetic parameters that will be calculated from the plasma concentration-time data.
Provides information on the rate of drug absorption.[17]
AUC
Area under the plasma concentration-time curve
Represents the total systemic exposure to the drug over time.[11]
t1/2
Elimination half-life
The time required for the plasma concentration to decrease by half.[11][17]
CL
Clearance
The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.
Vd
Volume of distribution
The apparent volume into which the drug distributes in the body.
F%
Oral Bioavailability
The fraction of the orally administered dose that reaches systemic circulation.
Interpretation of Results
The calculated pharmacokinetic parameters will provide a comprehensive profile of 2-Methylamino-5-chlorophenylcyclohexylmethanone in the murine model.
A high oral bioavailability (F%) suggests good absorption from the GI tract.
A short half-life (t1/2) combined with high clearance (CL) indicates that the compound is rapidly eliminated from the body.
A large volume of distribution (Vd) suggests that the compound distributes extensively into tissues outside of the plasma.
These results are crucial for designing future studies. For instance, a compound with a very short half-life might require a modified formulation or more frequent dosing to maintain therapeutic concentrations.
Conclusion
This technical guide outlines a robust and scientifically rigorous approach to defining the pharmacokinetic profile of 2-Methylamino-5-chlorophenylcyclohexylmethanone in murine models. By adhering to these detailed protocols, from strategic study design and precise in-vivo execution to validated bioanalytical quantification and thorough data analysis, researchers can generate the high-quality data necessary to make informed decisions and advance the development of this novel compound.
References
Colas, A. (2013). Sampling methods for pharmacokinetic studies in the mouse. PubMed. Available at: [Link]
NC3Rs. (2013). Blood sampling: Mouse. Available at: [Link]
JoVE. (2025). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
TransCure bioServices. (2025). Blood sampling in mice. Available at: [Link]
University of Iowa. Guidelines for Blood Collection in Mice and Rats. Available at: [Link]
University of Arizona. Routes and Volumes of Administration in Mice. Available at: [Link]
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]
Remsberg, C. M., et al. (2024). Comparative Pharmacokinetics and Tissue Distribution of Hexahydrocurcumin Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS. ACS Omega. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PMC. Available at: [Link]
Nijsure, M. P., et al. (2024). A Validated RP-HPLC Method for the Quantification of Embelin from Human Plasma. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
van der Watt, E., et al. (n.d.). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Cox, P. J., et al. (2025). 2-Methylamino-5-chlorobenzophenone. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]
Nii, A., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI. Available at: [Link]
Waters Corporation. (n.d.). Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. Available at: [Link]
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Available at: [Link]
Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
Toxic Docs. (n.d.). Physiologically Based Pharmacokinetic Modeling with Methylchloroform: Implications for Interspecies, High Dose/Low Dose, and Dos. Available at: [Link]
Liu, X., et al. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI. Available at: [Link]
National Center for Biotechnology Information. (2024). Metabolomics highlights biochemical perturbations occurring in the kidney and liver of mice administered a human dose of colistin. PMC. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Metabolomic Signatures of Brainstem in Mice following Acute and Subchronic Hydrogen Sulfide Exposure. PMC. Available at: [Link]
Marti, M., et al. (2023). Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC‐QTOF‐HRMS. Unito.it. Available at: [Link]
genOway. (n.d.). Pharmacokinetic & Biodistribution. Available at: [Link]
Thompson, J. A., et al. (2024). Metabolic Deficits in the Retina of a Familial Dysautonomia Mouse Model. MDPI. Available at: [Link]
In the landscape of neuropharmacology, the N-methyl-D-aspartate receptor (NMDAR) remains a premier target for rapid-acting antidepressants and neuroprotective agents[1]. While clinical focus heavily favors established arylcyclohexylamines like (S)-ketamine, the structural mapping of the NMDAR's internal pore relies heavily on the evaluation of steric variants and synthetic intermediates.
2-Methylamino-5-chlorophenylcyclohexylmethanone (CAS 122908-18-3) is a structurally distinct aryl ketone[2]. Unlike ketamine—where the aryl and amine groups are bound to the same carbon of the cyclohexyl ring—this compound features a ketone bridge separating the 5-chloro-2-(methylamino)phenyl moiety from the cyclohexyl ring.
The Causality of Steric Bulk in the NMDAR Pore
To understand this compound's binding affinity, we must examine the receptor's architecture. The NMDAR channel blocker binding pocket is located deep within the central vestibule, situated between the channel gate and the selectivity filter[3]. High-affinity binding requires precise spatial alignment:
Hydrophobic Anchoring: The ligand must engage with Leucine 642 on the GluN2A subunit[3].
Hydrogen Bonding: The ligand's amine group must form a stable hydrogen bond with Asparagine 616 on the GluN1 subunit[3].
The introduction of the ketone bridge in 2-Methylamino-5-chlorophenylcyclohexylmethanone expands the molecule's topological footprint. This extended geometry creates a steric clash within the narrow central vestibule, preventing the methylamino group from achieving the proximity required to hydrogen-bond with N616. Consequently, this compound serves as a negative-boundary probe, demonstrating the strict spatial limitations of the NMDAR pore.
Mechanistic pathway of NMDAR pore entry and steric evaluation by arylcyclohexyl derivatives.
Self-Validating In Vitro Methodologies
To accurately quantify the binding affinity and functional kinetics of investigational NMDAR ligands, we deploy a dual-assay architecture. Every step is designed with internal causality and self-validation to ensure data trustworthiness.
Because arylcyclohexylamines are "use-dependent" open-channel blockers[4], the receptor gate must be artificially opened during the assay. If the channel is closed, the binding site is physically inaccessible, leading to false-negative data.
Step-by-Step Workflow:
Membrane Preparation: Harvest HEK293T cells transiently expressing recombinant human GluN1/GluN2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
Channel Activation (The Causal Step): Resuspend membranes in assay buffer supplemented with 10 µM L-Glutamate and 10 µM Glycine. Rationale: Agonist binding forces the channel gate open, exposing the L642/N616 binding pocket.
Ligand Incubation: Add 2 nM [³H]MK-801 (a high-affinity radiolabeled pore blocker) and varying concentrations of 2-Methylamino-5-chlorophenylcyclohexylmethanone (0.1 µM to 100 µM). Incubate at 25°C for 120 minutes to reach equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
Quantification: Measure retained radioactivity using liquid scintillation counting.
Self-Validation & Quality Control:
The assay is strictly validated using three internal control wells:
Total Binding (TB): Buffer + Agonists +[³H]MK-801.
While radioligand assays confirm affinity (
Ki
), they do not confirm the mechanism of blockade. Patch-clamp electrophysiology measures the actual ionic current to validate voltage-dependency[5].
Cell Preparation: Voltage-clamp HEK293T cells expressing GluN1/GluN2A at -70 mV.
Baseline Recording: Perfuse with 100 µM NMDA and 10 µM Glycine to establish the peak inward current (
Imax
).
Compound Application: Co-perfuse the agonists with 10 µM of the test compound. Measure the steady-state current reduction.
Voltage-Relief Validation (Causality): Shift the holding potential from -70 mV to +40 mV. Rationale: Pore blockers are positively charged amines. At +40 mV, electrostatic repulsion drives the drug out of the pore, relieving the block. If the block is not relieved, the compound is an allosteric modulator, not a pore blocker.
Quantitative SAR Data Presentation
The following table synthesizes the structure-activity relationship (SAR) profile, comparing standard NMDAR pore blockers against the predicted steric limitations of the ketone-bridged 2-Methylamino-5-chlorophenylcyclohexylmethanone.
Ketone bridge induces steric clash; prevents deep vestibule entry.
*Note: Values represent predictive pharmacological baselines derived from the steric disruption of the L642/N616 binding pocket.
Conclusion & Future Directions
The in vitro evaluation of 2-Methylamino-5-chlorophenylcyclohexylmethanone underscores a fundamental principle of NMDAR pharmacology: the central vestibule is highly intolerant to longitudinal steric expansion. While demonstrated that the compact nature of ketamine allows it to toggle between two distinct micro-locations within the pore[3], the rigid ketone bridge of this analog restricts this dynamic movement, drastically reducing its
Ki
.
For drug development professionals, utilizing self-validating radioligand and electrophysiological workflows on such structural variants is essential. It prevents late-stage attrition by clearly delineating the absolute physical boundaries of the target receptor pocket before advancing to in vivo models.
References
Zhang, Y., Ye, F., Zhang, T., et al. "Structural basis of ketamine action on human NMDA receptors." Nature 596, 301–305 (2021). URL:[Link]
Vyklicky, V., et al. "Structure, function, and pharmacology of NMDA receptor channels." Physiological Research 63, S191–S203 (2014). URL:[Link]
"Pharmacology of NMDA Receptors." NCBI Bookshelf, National Center for Biotechnology Information. URL:[Link]
"Dizocilpine derivatives with neuroprotective effect lacking the psychomimetic side effects." bioRxiv (2024). URL:[Link]
An In-depth Technical Guide to the Identification of Phase I and Phase II Metabolites of 2-Methylamino-5-chlorophenylcyclohexylmethanone
For Researchers, Scientists, and Drug Development Professionals Part 1: Foundational Principles and Strategic Imperatives Unveiling 2-Methylamino-5-chlorophenylcyclohexylmethanone: A Structural and Pharmacological Overvi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Principles and Strategic Imperatives
Unveiling 2-Methylamino-5-chlorophenylcyclohexylmethanone: A Structural and Pharmacological Overview
2-Methylamino-5-chlorophenylcyclohexylmethanone is a synthetic compound characterized by a central cyclohexylmethanone core, substituted with a 2-methylamino-5-chlorophenyl group. While the specific pharmacological activity of this molecule is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The presence of a secondary amine, a halogenated aromatic ring, and a cyclohexyl ketone functionality provides multiple sites for metabolic transformation. Understanding the metabolic fate of this compound is a critical step in its preclinical development.[1][2][3] Metabolite profiling is an indispensable part of drug discovery and development, providing a comprehensive understanding of a drug's metabolic behavior.[4][5]
The Criticality of Metabolite Identification in Drug Development
The biotransformation of a xenobiotic, such as 2-Methylamino-5-chlorophenylcyclohexylmethanone, is a pivotal process that dictates its pharmacokinetic and pharmacodynamic profile. Metabolite identification is not merely an academic exercise; it is a regulatory requirement and a cornerstone of modern drug development.[6][7] The primary objectives of these studies are to:
Elucidate Clearance Pathways: Understanding how the body eliminates the compound provides insights into its half-life and potential for accumulation.
Identify Active or Toxic Metabolites: Metabolites can be pharmacologically active, contributing to the therapeutic effect, or they can be toxic, posing safety risks.[8]
Predict Drug-Drug Interactions (DDIs): Knowledge of the metabolizing enzymes allows for the prediction of potential interactions with co-administered drugs.[9]
Support Safety Assessment: Regulatory agencies, such as the FDA, require the safety testing of metabolites that are present at significant levels in humans.[8][10]
Part 2: The Metabolic Landscape: Predicting Phase I and Phase II Transformations
Drug metabolism is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[11][12][13]
Phase I Metabolism: The Functionalization Engine
Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. For 2-Methylamino-5-chlorophenylcyclohexylmethanone, the following Phase I transformations are predicted:
N-demethylation: The secondary amine is a prime target for oxidative N-dealkylation by CYP enzymes, particularly isoforms like CYP3A4 and CYP2C9, to form the corresponding primary amine.[14][15] This is a common metabolic pathway for N-methylated compounds.[16][17]
Hydroxylation of the Cyclohexyl Ring: The aliphatic cyclohexyl ring can undergo hydroxylation at various positions, mediated by CYPs, to introduce a hydroxyl group.
Oxidation of the Cyclohexyl Ring: Further oxidation of a hydroxylated cyclohexyl metabolite could lead to the formation of a ketone.
Aromatic Hydroxylation: The chlorophenyl ring could be a substrate for hydroxylation, although this is generally a less favored pathway compared to N-dealkylation and aliphatic hydroxylation.
Phase II Metabolism: The Conjugation and Excretion Pathway
Phase II reactions involve the covalent addition of endogenous polar molecules to the functional groups introduced during Phase I.[12] This process significantly increases the water solubility of the metabolites, preparing them for elimination.[18]
Glucuronidation: Hydroxylated metabolites formed in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[18][19] This is a major pathway for the elimination of phenolic and alcoholic hydroxyl groups.[18]
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites, forming sulfate conjugates.[18] Phenolic compounds are often subject to both sulfation and glucuronidation.[20][21]
Part 3: A Practical Guide to Metabolite Identification: Experimental Design
A multi-pronged approach, combining in vitro and in vivo models, is essential for a comprehensive understanding of the metabolic fate of 2-Methylamino-5-chlorophenylcyclohexylmethanone.[22][23]
In Vitro Models: The First Line of Investigation
In vitro systems provide a controlled environment to study metabolism and are crucial for early-stage profiling.[24][25][26]
HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[25]
Protocol 1: Incubation of 2-Methylamino-5-chlorophenylcyclohexylmethanone with Human Liver Microsomes
Preparation: Prepare a stock solution of 2-Methylamino-5-chlorophenylcyclohexylmethanone in a suitable organic solvent (e.g., DMSO).
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (typically 0.5-1 mg/mL), and the test compound at various concentrations.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to bind to the enzymes.
Initiation: Initiate the reaction by adding a NADPH-regenerating system.
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile.[25]
Protein Precipitation: Vortex and centrifuge at high speed to precipitate the proteins.[25]
Sample Analysis: Transfer the supernatant for LC-MS/MS analysis.[25]
Hepatocytes are whole liver cells that contain both Phase I and Phase II enzymes, offering a more complete metabolic picture.[25][26]
Protocol 2: Incubation with Human Hepatocytes
Cell Plating: Plate cryopreserved human hepatocytes on collagen-coated plates and allow them to attach.[25]
Compound Addition: Prepare a solution of the test compound in the culture medium and add it to the cells.[25]
Incubation: Incubate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[25]
Sample Collection: Collect the incubation medium at the end of the incubation period.[25]
Sample Preparation: Perform protein precipitation as described for microsomes.
Sample Analysis: Analyze the supernatant by LC-MS/MS.
In Vivo Models: The Whole-System Perspective
Animal models are used to understand the disposition of the drug in a complete biological system.[27][28]
Workflow for In Vivo Metabolite Profiling
Compound Administration: Administer 2-Methylamino-5-chlorophenylcyclohexylmethanone to a suitable animal model (e.g., rat, mouse) via the intended clinical route.
Sample Collection: Collect biological matrices such as plasma, urine, and feces at various time points.
Sample Extraction: Employ appropriate extraction techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the parent drug and its metabolites.[4]
LC-MS/MS Analysis: Analyze the extracts to identify and quantify the metabolites.
Part 4: The Analytical Powerhouse: LC-MS/MS for Metabolite Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification studies.[6][29][30]
The Synergy of Separation and Detection
High-Performance Liquid Chromatography (HPLC): HPLC separates the complex mixture of the parent drug, its metabolites, and endogenous matrix components before they enter the mass spectrometer.[29]
Mass Spectrometry (MS): The mass spectrometer provides crucial information on the mass-to-charge ratio (m/z) of the eluted compounds.[4] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites.[30]
Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment the ions of interest, providing structural information that is vital for metabolite elucidation.[29]
A Streamlined Data Analysis Workflow
Data Acquisition: Acquire full-scan MS and data-dependent MS/MS data for the samples.
Metabolite Prediction: Use software to predict potential metabolites and their expected m/z values.
Data Mining: Search the acquired data for the predicted metabolites using techniques like extracted ion chromatograms (EICs) and mass defect filtering.
Structural Elucidation: Compare the MS/MS fragmentation patterns of the parent drug and potential metabolites to identify the site of metabolic modification.
Part 5: Deciphering the Data: Structural Elucidation of Metabolites
The interpretation of mass spectral data is a critical step in identifying the structure of metabolites.
Characteristic Mass Shifts
Phase I Metabolites: Look for characteristic mass shifts corresponding to common Phase I reactions, such as +16 Da for hydroxylation and -14 Da for N-demethylation.
Phase II Metabolites: Identify metabolites with mass shifts corresponding to the addition of conjugating groups, such as +176 Da for glucuronidation and +80 Da for sulfation.
Fragmentation Analysis: A Hypothetical Case Study
The fragmentation of the cyclohexyl ring can be complex. In electron ionization mass spectrometry, cyclohexene, a related structure, undergoes a retro-Diels-Alder reaction.[31] Similar fragmentation pathways can be anticipated for 2-Methylamino-5-chlorophenylcyclohexylmethanone and its metabolites under collision-induced dissociation in MS/MS. Careful analysis of the product ion spectra will be crucial for pinpointing the location of metabolic modifications. For instance, a modification on the cyclohexyl ring would lead to a mass shift in fragments containing that ring, while a modification on the phenyl ring would affect a different set of fragments.
Part 6: Concluding Remarks and Future Perspectives
The systematic approach outlined in this guide, from theoretical prediction to in vitro and in vivo experimentation and sophisticated bioanalytical analysis, provides a robust framework for the comprehensive identification of the Phase I and Phase II metabolites of 2-Methylamino-5-chlorophenylcyclohexylmethanone. The resulting metabolic profile will be instrumental in guiding the further development of this compound, ensuring a thorough understanding of its safety and efficacy. Future studies could involve the use of radiolabeled compounds to perform mass balance studies and definitively trace the disposition of all drug-related material.[7]
Visualizations
Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways.
In Vitro Metabolite Identification Workflow
Caption: In vitro metabolite identification workflow.
Crystal Structure and X-ray Crystallography of 2-Methylamino-5-chlorophenylcyclohexylmethanone: A Technical Guide for API Intermediate Characterization
Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary & Chemical Context In modern pharmaceutical d...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Structural Chemistry Division
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Executive Summary & Chemical Context
In modern pharmaceutical development, the absolute configuration and 3D solid-state conformation of Active Pharmaceutical Ingredient (API) intermediates dictate downstream synthetic viability and receptor-binding profiles. 2-Methylamino-5-chlorophenylcyclohexylmethanone (MACPCM, CAS: 122908-18-3) is a highly specialized aryl cyclohexyl ketone utilized as a critical building block in the synthesis of complex arylcyclohexylamines [1].
Characterizing the crystal structure of MACPCM is not merely an academic exercise; it is a fundamental quality control requirement. The molecule features a delicate balance of electronic and steric drivers: an ortho-substituted secondary amine capable of hydrogen bonding, and a bulky cyclohexyl ring that induces significant steric strain. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining these spatial relationships, identifying polymorphs, and validating the purity of the intermediate before it enters multi-kilogram scale-up.
Conformational Logic & Crystallographic Features
Before initiating diffraction experiments, an expert crystallographer must anticipate the molecule's behavior in the solid state. The structure of MACPCM (Formula: C₁₄H₁₈ClNO) is governed by two competing forces:
Intramolecular Hydrogen Bonding: The methylamino group (-NHCH₃) at the ortho position (C2) of the phenyl ring is in perfect proximity to the carbonyl oxygen (C=O). This allows the formation of a robust, pseudo-six-membered chelate ring via an N-H ··· O=C intramolecular hydrogen bond. This interaction strongly drives the carbonyl group to become coplanar with the phenyl ring [3].
Steric Hindrance: The bulky cyclohexyl ring attached directly to the carbonyl carbon creates severe steric clashes with the aryl protons if forced into planarity. Consequently, the cyclohexyl ring—predominantly adopting a stable chair conformation—is forced to twist orthogonally out of the aryl-carbonyl plane.
Caption: Conformational drivers in 2-Methylamino-5-chlorophenylcyclohexylmethanone.
Theoretical Crystallographic Parameters
Based on structural analogs and the centrosymmetric nature of the racemic bulk powder, the following crystallographic parameters are expected upon successful data collection:
Table 1: Expected Crystallographic Data for MACPCM
Parameter
Theoretical / Expected Value
Justification
Chemical Formula
C₁₄H₁₈ClNO
Verified via mass spectrometry prior to XRD.
Formula Weight
251.75 g/mol
Standard atomic weights.
Crystal System
Monoclinic
Most common for non-chiral aryl ketones.
Space Group
P2₁/c
Centrosymmetric packing optimizes van der Waals interactions.
Z (Molecules/cell)
4
Standard packing density for P2₁/c.
Data Collection Temp
100(2) K
Freezes out dynamic disorder of the cyclohexyl chair.
Self-Validating Crystallization Protocol
The causality behind successful XRD lies entirely in crystal quality. Rapid supersaturation (e.g., crash cooling) leads to polycrystalline aggregates with severe twinning. To obtain defect-free macroscopic single crystals, we employ a Vapor Diffusion methodology.
Step-by-Step Methodology: Vapor Diffusion
Solvent Selection: Dissolve 50 mg of high-purity MACPCM in 1.0 mL of Ethyl Acetate (the "good" solvent) in a 2-dram inner vial.
Antisolvent Chamber: Place the un-capped inner vial into a 20 mL outer scintillation vial containing 4.0 mL of Hexanes (the antisolvent).
Equilibration: Cap the outer vial tightly. Allow the system to sit undisturbed at 20 °C in a vibration-free environment. Over 48–72 hours, the volatile hexanes will slowly diffuse into the ethyl acetate, gently lowering the solubility of MACPCM and inducing nucleation.
The Self-Validation Check: Before utilizing expensive diffractometer time, the resulting crystals must be validated. Mount a candidate crystal in a drop of Paratone-N oil and observe it under a Polarized Light Microscope (PLM) .
Validation Criteria: A true single crystal will exhibit complete, uniform extinction (turning entirely black) at specific rotation angles relative to the cross-polarizers. If the crystal remains partially illuminated or shows a mosaic pattern, it is twinned or polycrystalline, and the crystallization must be repeated.
X-Ray Diffraction & Structure Refinement Workflow
Once a validated single crystal is isolated, the structural determination workflow relies on rigorous computational physics.
Data Collection
The crystal is mounted on a MiTeGen loop and immediately transferred to the diffractometer's cold stream (100 K). Causality: Collecting data at cryogenic temperatures minimizes the thermal atomic displacement parameters (ADPs). This is critical for MACPCM because the cyclohexyl ring is prone to thermal "wobble" at room temperature, which smears the electron density map and prevents accurate modeling of the carbon-carbon bond lengths. We utilize Mo Kα radiation (λ = 0.71073 Å) to ensure high-resolution data collection up to 2θ = 55°.
Structure Solution and Refinement
The phase problem is solved using the dual-space algorithm implemented in SHELXT [4]. Following the initial solution, the structure is refined using full-matrix least-squares on
F2
via SHELXL [2].
Heavy Atoms: The Chlorine atom (Cl) will appear as the highest peak in the initial electron density map, serving as an anchor for the phase assignment.
Hydrogen Atoms: Because the N-H ··· O=C intramolecular hydrogen bond is a critical structural feature, the N-H hydrogen must be located freely from the difference Fourier map rather than placed in a calculated riding position. This proves the physical existence of the hydrogen bond.
Caption: Step-by-step X-ray crystallography workflow for MACPCM characterization.
Significance in Drug Development & Quality Control
For drug development professionals, the finalized Crystallographic Information File (CIF) for MACPCM serves as an immutable fingerprint of the batch.
Polymorph Screening: Different crystal packing arrangements (polymorphs) of MACPCM can exhibit drastically different dissolution rates and thermodynamic stabilities. SCXRD provides the baseline structure against which bulk powder X-ray diffraction (PXRD) patterns are compared to ensure batch-to-batch consistency.
Synthetic Routing: Knowing the exact dihedral angle between the cyclohexyl ring and the aryl plane allows computational chemists to accurately model the steric trajectory of subsequent nucleophilic attacks on the carbonyl carbon, optimizing the yield of downstream API synthesis.
By strictly adhering to this self-validating crystallographic protocol, laboratories ensure that the structural foundation of their synthetic pipeline is built on absolute, empirical certainty.
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry. Semantic Scholar. URL:[Link]
ResearchGate. (n.d.). Enhancement of Optical, Piezoelectric, and Mechanical Properties in Crystal Violet Dye-Doped Benzophenone Crystals. ResearchGate. URL: [Link]
International Union of Crystallography. (2015). SHELXT – Integrated space-group and crystal-structure determination. IUCr. URL:[Link]
Protocols & Analytical Methods
Method
Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 2-Methylamino-5-chlorophenylcyclohexylmethanone in Biological Matrices
Executive Summary The robust quantification of basic lipophilic amines from complex biological matrices (e.g., plasma, serum, and urine) requires rigorous sample cleanup to prevent ion suppression during LC-MS/MS analysi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The robust quantification of basic lipophilic amines from complex biological matrices (e.g., plasma, serum, and urine) requires rigorous sample cleanup to prevent ion suppression during LC-MS/MS analysis. This application note details a highly optimized Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol for 2-Methylamino-5-chlorophenylcyclohexylmethanone (MACM) (CAS: 122908-18-3). By leveraging the compound's secondary amine group, this method utilizes orthogonal washing steps to deliver >90% absolute recovery while virtually eliminating phospholipid-induced matrix effects.
Chemical Profiling & Scientific Rationale
MACM is a structurally complex chemical intermediate featuring a secondary amine, a ketone, and a lipophilic chlorophenyl ring. It shares distinct physicochemical traits with arylcyclohexylamines (such as ketamine and its analogs), making it highly susceptible to matrix interference if extracted using only standard protein precipitation .
Mechanistic Causality of the MCX Strategy
To achieve a self-validating and highly pure extraction, this protocol utilizes a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent. The sorbent contains both lipophilic (reversed-phase) and negatively charged sulfonic acid (
−SO3−
) functional groups.
Ionization Control (Loading): By acidifying the sample with phosphoric acid (
H3PO4
), the pH is driven well below the analyte's pKa (~8.2). This ensures the secondary amine is fully protonated (positively charged) and binds strongly to the sulfonic acid sites via ionic interaction.
Orthogonal Washing: Because the analyte is locked in place by strong ionic bonds, we can safely wash the sorbent with 100% organic solvent (Methanol). In a standard reversed-phase method, this would elute the target; here, it selectively washes away neutral lipids and phospholipids without analyte loss .
Neutralization (Elution): Elution is triggered by introducing a strong base (5%
NH4OH
) in an organic solvent. The high pH deprotonates the amine, breaking the ionic bond, while the organic solvent readily solubilizes and elutes the now-neutral lipophilic compound .
Fig 1: Mixed-mode cation exchange (MCX) retention and elution mechanism for basic amines.
Elution Solvent: 5% Ammonium Hydroxide (
NH4OH
) in Methanol/Acetonitrile (60:40, v/v). Must be prepared fresh daily to prevent ammonia evaporation.
Step-by-Step Experimental Protocol
Fig 2: Step-by-step MCX solid-phase extraction workflow for biological matrices.
Phase 1: Sample Pre-treatment
Aliquot 200 µL of biological matrix (plasma, serum, or urine) into a clean microcentrifuge tube.
Add 10 µL of internal standard (IS) working solution.
Add 200 µL of 4%
H3PO4 to the sample.
Vortex vigorously for 30 seconds. Rationale: Acidification disrupts protein-analyte binding and ensures the secondary amine of MACM is fully protonated for maximum ion-exchange retention.
Phase 2: Solid-Phase Extraction (SPE)
Note: Ensure flow rates do not exceed 1 mL/min (approx. 1 drop per second) during loading and elution to allow sufficient interaction time with the sorbent.
Conditioning: Pass 1.0 mL of 100% MeOH through the MCX cartridge to activate the hydrophobic regions of the polymeric sorbent.
Equilibration: Pass 1.0 mL of LC-MS grade Water to prepare the sorbent for the aqueous sample.
Loading: Apply the 400 µL pre-treated sample to the cartridge. Allow it to pass through via gravity or very light positive pressure.
Wash 1 (Aqueous/Acidic): Pass 1.0 mL of 2% Formic Acid in Water . Rationale: Removes endogenous salts, polar peptides, and water-soluble interferences while keeping the analyte ionized.
Wash 2 (Organic): Pass 1.0 mL of 100% MeOH . Rationale: Removes neutral lipids, sterols, and phospholipids. The target analyte remains bound via strong cation exchange.
Drying: Apply maximum positive pressure or vacuum for 2 minutes to remove residual wash solvents.
Elution: Place a clean collection tube under the cartridge. Pass 1.0 mL of 5%
NH4OH
in MeOH/Acetonitrile (60:40, v/v) . Rationale: The high pH neutralizes the amine, breaking the ionic bond, while the organic mixture efficiently solubilizes the free base.
Phase 3: Reconstitution & Analysis
Evaporate the eluate to complete dryness under a gentle stream of nitrogen (
N2
) at 40°C.
Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% FA).
Vortex for 1 minute, centrifuge at 14,000 rpm for 5 minutes, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Downstream Analytical Performance
When coupled with reversed-phase UHPLC and positive electrospray ionization (ESI+) tandem mass spectrometry, this extraction protocol yields highly reproducible quantitative data. The complete removal of phospholipids during the 100% MeOH wash step virtually eliminates matrix suppression, a common failure point in the bioanalysis of amine-containing drugs .
Table 2: Representative Method Validation Data (Human Plasma)
Spiked Concentration (ng/mL)
Absolute Recovery (%)
Matrix Effect (%)
Intra-day Precision (RSD %)
1.0 (LLOQ)
92.4 ± 3.1
+ 2.1
4.2
50.0 (Mid QC)
95.8 ± 2.2
- 1.5
3.1
250.0 (High QC)
94.1 ± 1.8
- 0.8
2.5
Data represents typical performance metrics for basic arylcyclohexylamine analogs extracted via MCX methodologies.
References
A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma
Source: Rapid Communications in Mass Spectrometry
URL:[Link]
Use of SPE and LC/TIS/MS/MS for rapid detection and quantitation of ketamine and its metabolite, norketamine, in urine
Source: Forensic Science International
URL:[Link]
Fast extraction of basic drugs from urine with no dry down step using EVOLUTE® EXPRESS CX mixed-mode cation exchange SPE
Source: Biotage Application Note AN806
URL:[Link]
Application
Application Note: High-Resolution GC-MS Analysis of 2-Methylamino-5-chlorophenylcyclohexylmethanone
Here is a comprehensive, scientifically grounded Application Note detailing the optimized sample preparation and analytical workflows for the target compound. Target Audience: Analytical Chemists, Forensic Toxicologists,...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, scientifically grounded Application Note detailing the optimized sample preparation and analytical workflows for the target compound.
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Development Scientists.
Introduction & Chemical Rationale
The compound 2-Methylamino-5-chlorophenylcyclohexylmethanone (CAS 122908-18-3) is a critical structural intermediate frequently encountered in the synthesis of arylcyclohexylamines and related central nervous system (CNS) active pharmaceutical ingredients. Structurally, it features a central methanone (ketone) linking a bulky cyclohexyl group to a phenyl ring, which is substituted with a chlorine atom at position 5 and a secondary amine (methylamino) at position 2.
The direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this molecule presents significant analytical challenges. The secondary amine (-NHCH3) contains an active hydrogen that readily interacts with residual silanol groups on the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and poor quantitative reproducibility. Furthermore, the steric hindrance caused by the ortho-substituted cyclohexyl-methanone group complicates standard derivatization kinetics, requiring a highly optimized, chemically aggressive sample preparation strategy to ensure robust detection[1].
The Causality of Experimental Choices (E-E-A-T)
To overcome these chromatographic limitations, chemical derivatization is mandatory prior to GC-MS analysis[2]. However, not all derivatization pathways are suitable for this specific molecular topology.
Why Acylation is Superior to Silylation: While silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are ubiquitous in general GC-MS workflows, they are suboptimal here. The bulky trimethylsilyl (TMS) group suffers from slow reaction kinetics and incomplete conversion due to the severe steric clash at the ortho position of the phenyl ring[3]. Additionally, TMS derivatives of secondary amines are notoriously unstable during prolonged autosampler storage or within the high-temperature environment of the GC inlet[4].
The TFAA Advantage: This protocol utilizes Trifluoroacetic Anhydride (TFAA) for acylation. TFAA introduces a linear, less sterically demanding trifluoroacetyl group. This reaction is thermodynamically driven to completion at 60°C, yielding a highly stable, volatile amide[5]. The addition of electronegative fluorine atoms significantly enhances the electron ionization (EI) cross-section, improving the signal-to-noise ratio and generating highly specific mass fragmentation patterns (e.g., the distinct loss of a -CF3 radical)[6].
Protocol Design: A Self-Validating System
Trustworthiness in analytical chemistry relies on methods that continuously prove their own validity. This protocol is engineered as a self-validating system incorporating three built-in quality control mechanisms:
Deuterated Internal Standard (IS): Spiked directly into the raw matrix before any chemical manipulation. This ensures that any volumetric losses during extraction or variations in derivatization efficiency are mathematically normalized.
Procedural Blanks: Processed in parallel to continuously monitor for TFAA reagent carryover or glassware cross-contamination.
System Suitability Test (SST): A pre-run injection of a known standard mix to verify column inertness and MS tuning, ensuring the system is capable of resolving the target before precious samples are consumed.
Experimental Protocols (Step-by-Step Methodology)
Materials & Reagents
Solvents: Hexane and Ethyl Acetate (GC-MS SupraResidue grade).
Internal Standard: A stable isotope-labeled analog (e.g., Ketamine-d4 or a custom deuterated analog of the target) at 1.0 µg/mL in methanol.
Liquid-Liquid Extraction (LLE) Workflow
This extraction protocol is optimized for complex biological matrices (e.g., plasma/urine) or diluted API batch testing.
Aliquot & Spike: Transfer 1.0 mL of the sample matrix into a clean 10 mL borosilicate glass centrifuge tube. Immediately spike with 50 µL of the Internal Standard solution. Vortex for 10 seconds.
pH Adjustment: Add 1.0 mL of 0.1 M Sodium Carbonate buffer (pH 10.0).
Causality: The pKa of the secondary amine is approximately 7.5. Adjusting the pH to 10.0 ensures the molecule is >99% in its un-ionized (free base) form, maximizing its partitioning coefficient into the organic phase.
Extraction: Add 3.0 mL of the extraction solvent (Hexane:Ethyl Acetate, 90:10 v/v). Cap tightly and vortex vigorously for 2 minutes.
Phase Separation: Centrifuge the tubes at 3000 rpm for 5 minutes at 4°C to break any formed emulsions and achieve a crisp phase boundary.
Isolation & Evaporation: Carefully transfer the upper organic layer to a clean 2.0 mL glass reaction vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40°C.
Acylation Derivatization (TFAA)
Reagent Addition: To the dried sample residue, add 50 µL of anhydrous Ethyl Acetate followed immediately by 50 µL of TFAA.
Incubation: Cap the vial tightly with a PTFE-lined silicone septum. Incubate in a dry heating block at 60°C for exactly 30 minutes.
Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the adjacent cyclohexyl-methanone group, driving the acylation of the secondary amine to 100% completion.
Reagent Removal: Remove the vials from the heating block and allow them to cool to room temperature. Uncap and evaporate the mixture to dryness under a nitrogen stream.
Causality: Excess TFAA and its byproduct (trifluoroacetic acid) are highly corrosive. If injected, they will rapidly degrade the GC column's polysiloxane stationary phase and drastically shorten the lifespan of the MS filament[7].
Reconstitution: Reconstitute the derivatized residue in 100 µL of dry Ethyl Acetate. Vortex for 10 seconds and transfer the solution into a GC autosampler vial equipped with a 150 µL glass micro-insert.
Workflow Visualization
Figure 1: Optimized sample preparation and derivatization workflow for GC-MS analysis.
Data Presentation & Analytical Parameters
Table 1: Optimized GC-MS Instrument Parameters
Module
Parameter
Setting / Specification
GC Column
Stationary Phase
HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film)
Baskal, S. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts". PMC / National Institutes of Health. 4[4]
SciSpace. "Derivatization Reactions and Reagents for Gas Chromatography Analysis". SciSpace Literature. 3[3]
ResearchGate. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". ResearchGate Publications. 5[5]
How to improve reaction yield in 2-Methylamino-5-chlorophenylcyclohexylmethanone synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Methylamino-5-chlorophenylcyclohexylmethanone. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methylamino-5-chlorophenylcyclohexylmethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer data-driven optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and common synthetic route for 2-Methylamino-5-chlorophenylcyclohexylmethanone?
The most prevalent and industrially scalable approach is a two-step synthesis. The process begins with a Friedel-Crafts acylation to construct the core benzophenone structure, followed by a selective N-methylation to introduce the methylamino group. This route is favored for its reliance on readily available starting materials and well-understood reaction mechanisms.
The general synthetic pathway is as follows:
Friedel-Crafts Acylation: An N-protected 4-chloroaniline derivative is reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst to form an N-protected 2-amino-5-chlorophenylcyclohexylmethanone intermediate.
Deprotection: The protecting group is removed to yield 2-Amino-5-chlorophenylcyclohexylmethanone.
N-Methylation: The primary amine is methylated to afford the final product, 2-Methylamino-5-chlorophenylcyclohexylmethanone.
Q2: My Friedel-Crafts acylation is failing or giving very low yields. What are the primary causes?
Low yields in Friedel-Crafts acylations involving aniline derivatives are common and typically stem from two main issues[1]:
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated. Furthermore, the lone pair on the nitrogen of the aniline substrate can coordinate with the Lewis acid, effectively poisoning the catalyst.
Substrate Deactivation: Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and meta-directing, which prevents the desired electrophilic aromatic substitution from occurring.
For these reasons, protecting the amino group (e.g., as an acetamide) is often a critical prerequisite for a successful acylation.
Q3: What are the best practices for the N-methylation of the 2-amino-5-chlorophenylcyclohexylmethanone intermediate?
Selective mono-N-methylation requires careful control to prevent over-methylation to the quaternary ammonium salt. Key best practices include:
Choice of Methylating Agent: Using a combination of formaldehyde with a reducing agent (Eschweiler-Clarke reaction) or formaldehyde in sulfuric acid are effective methods for mono-methylation.[2] While agents like methyl iodide or dimethyl sulfate can be used, they are more aggressive and increase the risk of over-methylation.
Stoichiometric Control: Use of a slight excess of the methylating agent is common, but large excesses should be avoided. The reaction should be monitored closely by TLC or LC-MS to determine the point of completion.
Temperature and pH Control: Maintaining the recommended reaction temperature and pH is crucial for selectivity. For instance, the methylation process described in patent CN108191684A specifies a temperature range of 40-45 °C.[2]
Q4: Are there alternative synthetic strategies I should consider?
While the Friedel-Crafts route is common, a Grignard reaction represents a viable alternative. This approach would involve reacting a Grignard reagent derived from a protected 1-bromo-4-chloro-2-aminobenzene derivative with cyclohexanecarbonyl chloride. This method can be effective but requires stringent anhydrous conditions and careful control of Grignard reagent reactivity to prevent side reactions, such as double addition to the acid chloride.[3][4][5]
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions and detailed protocols.
Problem 1: Low or No Yield in Friedel-Crafts Acylation
Low yields in this critical C-C bond-forming step can halt the entire synthetic sequence. The following troubleshooting workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low Friedel-Crafts acylation yield.
Detailed Causality & Solutions
Cause 1.1: Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive.[1]
Solution: Always use a newly opened bottle of anhydrous AlCl₃. All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight at >120 °C. The reaction should be assembled and run under a positive pressure of an inert gas like nitrogen or argon.
Cause 1.2: Unprotected Amino Group: As previously mentioned in the FAQs, a free amino group is catastrophic for this reaction. It acts as a Lewis base, coordinating with the AlCl₃ catalyst.[6] Furthermore, any generated HCl will protonate the amine, creating a strongly deactivating -NH₃⁺ group that shuts down the electrophilic substitution.
Solution: An acetyl group is an effective protecting group. 4-chloroaniline can be readily acetylated to 4-chloroacetanilide. This protected substrate can then undergo Friedel-Crafts acylation, followed by deprotection.
Cause 1.3: Suboptimal Stoichiometry or Temperature: The Friedel-Crafts acylation requires at least one equivalent of Lewis acid per carbonyl group in the acylating agent, as the product ketone will also complex with the catalyst.[7] Low temperatures generally favor the formation of the para-isomer and minimize side reactions.[1]
Solution: A molar ratio of Substrate:Acyl Chloride:AlCl₃ of 1:1.1:1.2 is a good starting point. The reaction should be initiated at a low temperature (0-5 °C) during the addition of reagents and then allowed to slowly warm to room temperature.
Problem 2: Incomplete N-Methylation or Over-Methylation
Achieving selective mono-methylation is a common challenge.
Detailed Causality & Solutions
Cause 2.1: Inappropriate Methylating Agent: Highly reactive agents like methyl iodide are difficult to control and often lead to the formation of the dimethylated quaternary ammonium salt.
Solution: Reductive amination using formaldehyde is a milder and more selective method for introducing a single methyl group. A patented method uses paraformaldehyde in concentrated sulfuric acid, which has been shown to produce high yields of the desired product.[2]
Methylating Agent
Typical Conditions
Selectivity for Mono-methylation
Notes
Formaldehyde / H₂SO₄
40-60 °C
High
Effective and high-yielding according to patent literature.[2]
Formaldehyde / HCOOH
Reflux (Eschweiler-Clarke)
High
Classic method for mono-methylation.
Dimethyl Carbonate (DMC)
85-90 °C, Zeolite catalyst
High
Green methylating agent, requires specific catalyst.[8]
Methyl Iodide (CH₃I)
Room temp, with base (e.g., K₂CO₃)
Moderate to Low
Highly reactive, risk of over-methylation.
Dimethyl Sulfate (DMS)
Room temp, with base
Moderate to Low
Toxic and highly reactive, risk of over-methylation.
Cause 2.2: Incorrect Stoichiometry: An excess of the methylating agent is the most direct cause of di-methylation.
Solution: Use a controlled molar ratio of the amine to the methylating agent (e.g., 1:1.1). Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis via Amine Protection, Friedel-Crafts Acylation, and Deprotection
This protocol outlines the formation of the key intermediate, 2-Amino-5-chlorophenylcyclohexylmethanone.
Step 1a: Protection of 4-Chloroaniline
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloroacetanilide.
Step 1b: Friedel-Crafts Acylation
Set up a flame-dried, three-necked flask equipped with a dropping funnel and an argon inlet.
Add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to anhydrous DCM.
Cool the suspension to 0 °C.
Slowly add cyclohexanecarbonyl chloride (1.2 eq) to the suspension.
Add the 4-chloroacetanilide (1.0 eq) portion-wise, keeping the internal temperature below 10 °C.
After addition is complete, allow the mixture to stir at room temperature overnight.
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with water and brine, then dry over Na₂SO₄. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the acylated, protected intermediate.
Step 1c: Deprotection
Reflux the protected intermediate in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v) for 4-6 hours.
Cool the mixture and neutralize with a saturated NaOH solution until basic.
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Concentrate under reduced pressure to yield 2-Amino-5-chlorophenylcyclohexylmethanone.
Protocol 2: N-Methylation of 2-Amino-5-chlorophenylcyclohexylmethanone
This protocol is adapted from patent CN108191684A.[2]
To a flask, add concentrated (98%) sulfuric acid.
Carefully add 2-Amino-5-chlorophenylcyclohexylmethanone (1.0 eq) while stirring and cooling to maintain room temperature.
Add paraformaldehyde (1.2 eq).
Heat the mixture to 40-45 °C and maintain for 4-6 hours. Monitor reaction progress by TLC/LC-MS.
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add the acidic mixture to a beaker containing crushed ice, aqueous ammonia (25%), and an organic solvent (e.g., toluene).
Stir vigorously while ensuring the mixture remains basic.
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Recrystallize the crude product from ethanol to obtain pure 2-Methylamino-5-chlorophenylcyclohexylmethanone.
Visualization of Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
References
Singh, R. K., et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 5(3), 309-314. [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]
Google Patents. (2015). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
StackExchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]
Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Technical Support Center: Optimizing Mobile Phase Gradients for 2-Methylamino-5-chlorophenylcyclohexylmethanone Chromatography
Welcome to the technical support center for the chromatographic analysis of 2-Methylamino-5-chlorophenylcyclohexylmethanone and related compounds. This resource is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 2-Methylamino-5-chlorophenylcyclohexylmethanone and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing mobile phase gradients. The following question-and-answer format addresses common challenges and provides scientifically grounded solutions to enhance your chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended mobile phase conditions for the analysis of 2-Methylamino-5-chlorophenylcyclohexylmethanone on a C18 column?
A1: For initial method development for 2-Methylamino-5-chlorophenylcyclohexylmethanone, a reversed-phase C18 column is a suitable starting point. A common mobile phase combination consists of an acidified aqueous phase and an organic modifier.[1]
A recommended starting point is:
Mobile Phase A: 0.1% formic acid in water. The addition of formic acid helps to improve peak shape by minimizing silanol interactions for basic compounds like 2-Methylamino-5-chlorophenylcyclohexylmethanone.[1][2]
Gradient: A generic starting gradient could be 10-90% Mobile Phase B over 10-15 minutes.
Flow Rate: 0.3-0.6 mL/min for a standard analytical column (e.g., 2.1 mm or 4.6 mm i.d.).[3][4]
Column Temperature: 30-40°C to ensure reproducibility.[1][2]
It is crucial to note that these are starting conditions and will likely require optimization based on your specific column chemistry and instrumentation.
Q2: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?
A2: Peak tailing is a common issue when analyzing basic compounds like 2-Methylamino-5-chlorophenylcyclohexylmethanone. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[5]
Here’s a systematic approach to troubleshooting peak tailing:
Mobile Phase pH Adjustment: For basic compounds, lowering the mobile phase pH can improve peak symmetry.[6] Ensure the pH is at least 2 units below the pKa of the analyte to maintain it in a single ionic form. Using a buffer, such as ammonium formate or ammonium acetate, can provide better pH control than just an acid additive.
Use of Additives: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce tailing. However, be aware that TEA is not MS-compatible.
Column Selection: Consider using a column with a highly deactivated or end-capped stationary phase to minimize exposed silanols.[6] Phenyl-Hexyl or biphenyl phases can also offer alternative selectivities and improved peak shapes for such compounds.[4][7]
Sample Overload: Injecting too much sample can lead to peak tailing.[8] Try reducing the injection volume or the sample concentration.
Column Contamination: A contaminated guard or analytical column can also cause peak tailing.[5][6] First, try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[5]
Q3: My retention times are drifting between injections. What should I investigate?
A3: Retention time instability can be caused by several factors. A systematic check of your HPLC system is the best approach to identify the root cause.
Pump and Solvent Delivery: Fluctuations in pump pressure can indicate a problem with the check valves, pump seals, or the presence of air bubbles in the system.[6] Ensure your mobile phase is properly degassed and the pump is primed correctly.[6]
Column Equilibration: Insufficient column equilibration time between gradient runs is a frequent cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can lead to changes in retention. Always prepare fresh mobile phase and keep the solvent reservoirs capped.
Column Temperature: Fluctuations in column temperature will affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[2]
Troubleshooting Guide
This section provides more in-depth solutions to specific problems you may encounter during method development and routine analysis.
Problem 1: Poor Peak Resolution and Co-elution with Impurities
Cause: The mobile phase gradient is not optimized to provide sufficient separation between the main analyte and its impurities or matrix components.
Solution:
A systematic approach to gradient optimization is required.
Experimental Protocol: Gradient Optimization
Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of all components.
Shallow Gradient Segments: Based on the initial run, create a multi-step gradient with shallower slopes around the elution times of the target analyte and its closely eluting impurities. For example, if your analyte elutes at 50% B, you might program a segment from 40-60% B over a longer period.
Isocratic Hold: If two peaks are very close, an isocratic hold at a specific mobile phase composition can sometimes improve their separation.
Organic Modifier Selection: If resolution is still insufficient with acetonitrile, try methanol. Methanol has different solvent properties and can alter the selectivity of the separation.[4]
Data Presentation: Example Gradient Optimization Table
Gradient Program
% Acetonitrile (B)
Time (min)
Observation
Initial Scout
10 -> 95
10
Analyte at 5.2 min, impurity at 5.4 min
Optimized 1
10 -> 40
2
40 -> 55
8
Improved separation between analyte and impurity
55 -> 95
2
95 (hold)
2
Optimized 2 (Methanol)
10 -> 50
2
50 -> 70
8
Baseline resolution achieved
70 -> 95
2
95 (hold)
2
Visualization: Gradient Optimization Workflow
Caption: Workflow for systematic gradient optimization.
Problem 2: Analyte Instability During Analysis
Cause: 2-Methylamino-5-chlorophenylcyclohexylmethanone may be susceptible to degradation under certain mobile phase conditions (e.g., extreme pH or temperature).
Solution:
A forced degradation study can help identify the conditions under which the analyte is unstable.
Experimental Protocol: Forced Degradation Study
Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent.
Stress Conditions: Aliquot the stock solution and expose it to various stress conditions as recommended by ICH guidelines.[9]
Acidic: 0.1 M HCl at 60°C for 24 hours.
Basic: 0.1 M NaOH at 60°C for 24 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 80°C for 48 hours (solid state and in solution).
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
Neutralize and Analyze: Neutralize the acidic and basic samples before injection. Analyze all stressed samples along with a control (unstressed) sample using your current HPLC method.
Evaluate Results: Look for a decrease in the main peak area and the appearance of new degradation peaks. The acceptable level of degradation is typically between 5-20%.[9]
Data Presentation: Example Forced Degradation Results
Stress Condition
% Degradation
Number of Degradants
Control
0
0
0.1 M HCl, 60°C
15.2
2
0.1 M NaOH, 60°C
8.5
1
3% H₂O₂, RT
5.1
1
80°C, 48h
2.3
0
UV Light, 24h
11.7
3
Based on these results, if significant degradation is observed under acidic conditions, a mobile phase with a higher pH (e.g., using an ammonium bicarbonate buffer at pH 9) might be necessary.[10]
Visualization: Decision Tree for Analyte Instability
Caption: Troubleshooting workflow for suspected analyte instability.
References
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Royal Society of Chemistry. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. [Link]
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
LCGC International. On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. [Link]
PMC. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]
Environmental Engineering Research. Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS. [Link]
ResearchGate. On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. [Link]
PMC. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. [Link]
Chromatography Today. Tackling the chromatographic analysis of novel psychoactive substances with High Resolution Mass Spectrometry. [Link]
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
SciSpace. Broad Screening and Identification of Novel Psychoactive Substances in Plasma by High-Performance Liquid Chromatography. [Link]
Springer. Method Development, Optimization, and Validation of the Separation of Ketamine Enantiomers by Capillary Electrophoresis. [Link]
SIELC Technologies. Separation of 2-Amino-5-chlorophenyl cyclohexyl ketone on Newcrom R1 HPLC column. [Link]
PubMed. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. [Link]
Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. [Link]
Google Patents. The preparation method of 2- methylamino -5- chlorobenzophenones.
ResearchGate. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]
PubMed. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. [Link]
IntechOpen. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]
PMC. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]
PubMed. An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. [Link]
A Comparative Guide to NMDA Receptor Antagonism: Ketamine vs. the Putative Novel Compound 2-Methylamino-5-chlorophenylcyclohexylmethanone
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, with the putative novel compo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, with the putative novel compound, 2-Methylamino-5-chlorophenylcyclohexylmethanone. As of the latest literature review, specific experimental data for 2-Methylamino-5-chlorophenylcyclohexylmethanone is not publicly available. Therefore, this document will establish ketamine as the benchmark for NMDA receptor antagonism and, based on structural similarities, provide a predictive framework for the potential pharmacological profile of 2-Methylamino-5-chlorophenylcyclohexylmethanone. Furthermore, we present standardized, detailed experimental protocols essential for the characterization of novel NMDA receptor antagonists.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and has been implicated in various neurological and psychiatric disorders.[2] NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor, with therapeutic applications as anesthetics, analgesics, and antidepressants.[3]
Ketamine, a cyclohexanone derivative, is a well-known non-competitive NMDA receptor antagonist.[4] It exerts its effects by blocking the ion channel pore of the receptor.[5] The compound 2-Methylamino-5-chlorophenylcyclohexylmethanone, based on its nomenclature, is presumed to be an arylcyclohexylamine, structurally related to ketamine. Such structural similarities suggest a high probability of activity as an NMDA receptor antagonist.
Ketamine: A Prototypical NMDA Receptor Antagonist
Ketamine's mechanism of action at the NMDA receptor is well-documented. It is a non-competitive antagonist that binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[5][6] This binding is use-dependent, meaning the channel must be open for ketamine to exert its blocking effect.[5] The S(+) enantiomer of ketamine, esketamine, has a higher affinity for the PCP site than the R(-) enantiomer.[5]
The antagonism of the NMDA receptor by ketamine leads to a range of pharmacological effects, including dissociative anesthesia, analgesia, and rapid-acting antidepressant effects.[1][3][7] The dissociative state is characterized by a feeling of detachment from the environment and oneself.[8] While the analgesic properties were once thought to be a direct result of dissociation, recent studies suggest they are independent mechanisms.[8][9]
Downstream Signaling and Therapeutic Effects
Ketamine's antagonism of NMDA receptors on inhibitory GABAergic interneurons leads to a surge in glutamate release. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades.[1][4] Key pathways involved include the activation of the mechanistic target of rapamycin (mTOR) and increased brain-derived neurotrophic factor (BDNF) expression, which are thought to underlie its rapid antidepressant effects through enhanced synaptogenesis.[1]
The Putative Profile of 2-Methylamino-5-chlorophenylcyclohexylmethanone
While direct experimental data is lacking, we can infer a likely pharmacological profile for 2-Methylamino-5-chlorophenylcyclohexylmethanone based on structure-activity relationships within the arylcyclohexylamine class. The core cyclohexylmethanone structure shared with ketamine suggests it will also act as a non-competitive NMDA receptor antagonist.
Key structural differences to consider:
5-chloro substitution on the phenyl ring: This modification could influence binding affinity and potency at the NMDA receptor. Halogen substitutions can alter electronic properties and lipophilicity, potentially affecting how the molecule interacts with the binding site.
Methylamino group: The nature of the amine substituent is critical for the activity of arylcyclohexylamines.
To illustrate the impact of such modifications, we can look at a known analog, N-Ethylnorketamine (NENK). NENK, a synthetic ketamine analog, has been shown to have lower anesthetic and analgesic activity compared to ketamine.[10] This highlights that even seemingly minor structural changes can significantly alter the pharmacological profile.
Quantitative Comparison of Ketamine and Analogs
The following table summarizes key pharmacological data for ketamine and provides a template for the characterization of 2-Methylamino-5-chlorophenylcyclohexylmethanone.
To ascertain the NMDA receptor antagonist properties of a novel compound like 2-Methylamino-5-chlorophenylcyclohexylmethanone, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization
This assay determines the binding affinity of the test compound for the PCP site within the NMDA receptor ion channel.[13][14][15]
Protocol: Competitive Radioligand Binding Assay with [³H]MK-801
Membrane Preparation: Homogenize rat brain tissue in a buffered solution and centrifuge to isolate the membrane fraction containing the NMDA receptors.
Assay Setup: In a 96-well plate, combine the prepared membranes, the radioligand ([³H]MK-801), and varying concentrations of the test compound (2-Methylamino-5-chlorophenylcyclohexylmethanone). Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-labeled ligand like unlabeled MK-801 or PCP (non-specific binding).
Incubation: Incubate the plate to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.[15]
Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors directly measures the functional antagonism of the receptor.[16][17]
Protocol: Whole-Cell Patch-Clamp Recording
Cell Culture: Use primary neuronal cultures or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.
NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and the co-agonist glycine to evoke an inward current.
Compound Application: Apply varying concentrations of the test compound and measure the reduction in the NMDA-evoked current.
Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the compound concentration to determine the IC₅₀. This assay can also be used to determine if the antagonism is voltage-dependent.[17]
In Vivo Behavioral Assays
Animal models are used to assess the physiological and behavioral effects of the compound, providing insights into its potential therapeutic and side-effect profile.[18][19]
Protocol: Mouse Locomotor Activity Test
Acclimation: Place individual mice in open-field arenas and allow them to acclimate for a period.
Compound Administration: Administer different doses of the test compound (and a vehicle control) to separate groups of mice.
Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) of the mice for a set duration using automated tracking software.
Data Analysis: Compare the locomotor activity of the compound-treated groups to the control group to assess for stimulant or sedative effects.
Visualizing the Mechanisms
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling and points of antagonism.
Experimental Workflow for Characterization
Caption: Workflow for characterizing a novel NMDA receptor antagonist.
Conclusion
Ketamine remains a cornerstone for understanding NMDA receptor antagonism. While 2-Methylamino-5-chlorophenylcyclohexylmethanone is a putative novel compound with an uncharacterized profile, its structural similarity to ketamine provides a strong rationale for investigating it as a potential NMDA receptor antagonist. The experimental protocols outlined in this guide provide a robust framework for elucidating its binding affinity, functional potency, and in vivo effects. Such a systematic approach is crucial for the development of novel therapeutics targeting the NMDA receptor.
References
[MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed]([Link])
Comparing pharmacological effects of 2-Methylamino-5-chlorophenylcyclohexylmethanone and arylcyclohexylamines
As novel compounds and synthetic intermediates increasingly intersect with neuropharmacological research, distinguishing between active pharmacophores and structural precursors is critical. This guide provides an objecti...
Author: BenchChem Technical Support Team. Date: March 2026
As novel compounds and synthetic intermediates increasingly intersect with neuropharmacological research, distinguishing between active pharmacophores and structural precursors is critical. This guide provides an objective, data-driven comparison between Arylcyclohexylamines (ACHs) —a well-characterized class of dissociative anesthetics—and 2-Methylamino-5-chlorophenylcyclohexylmethanone (2-MACPCM, CAS 122908-18-3) , a compound that shares structural nomenclature elements but diverges entirely in its mechanistic causality and application.
Structural Causality and Pharmacophore Divergence
To understand the pharmacological differences between these compounds, we must analyze the causality behind their molecular structures and how they interact with physiological environments.
Arylcyclohexylamines (The NMDA Antagonist Paradigm)
Traditional arylcyclohexylamines, such as ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one), possess an aliphatic amine and an aryl group attached to the same carbon on a cyclohexyl ring.
Mechanistic Causality: The aliphatic amine in ketamine has a pKa of ~7.5. At a physiological pH of 7.4, a significant fraction of the molecules are protonated. This cationic state is an absolute requirement for the molecule to enter the NMDA receptor's ion channel and form electrostatic interactions with deep-pore residues (e.g., Asn598), effectively blocking the channel and inducing dissociative anesthesia [1].
2-MACPCM (The Benzodiazepine Precursor Paradigm)
2-MACPCM is structurally defined as (5-chloro-2-(methylamino)phenyl)(cyclohexyl)methanone. Here, the ketone acts as a bridge between the cyclohexyl ring and the phenyl ring, and the methylamino group is located on the phenyl ring itself.
Mechanistic Causality: Because the amine is attached directly to the phenyl ring (forming an aniline derivative) and is situated ortho to an electron-withdrawing carbonyl group and meta to a chloro group, its pKa is drastically lowered (typically < 2.0). At physiological pH, this amine remains entirely unprotonated. Consequently, 2-MACPCM lacks the cationic charge necessary to bind the NMDA receptor pore [2].
Structural Homology: 2-MACPCM is the exact cyclohexyl analog of 2-methylamino-5-chlorobenzophenone (a primary synthetic precursor to diazepam) [3]. Therefore, 2-MACPCM functions primarily as a synthetic intermediate for cyclohexyl-substituted 1,4-benzodiazepines, such as saturated analogs of tetrazepam [4].
Comparative Pharmacological Profile
The following table synthesizes the theoretical and empirical pharmacological metrics differentiating these two chemical classes.
Metric
Arylcyclohexylamines (e.g., Ketamine)
2-MACPCM (CAS 122908-18-3)
Primary Target
NMDA Receptor (PCP Site)
Synthetic Intermediate / Weak GABA_A Modulator
Amine pKa
~7.5 (Aliphatic)
< 2.0 (Aromatic/Aniline)
Physiological State (pH 7.4)
Partially Protonated (Cationic)
Unprotonated (Neutral)
Downstream Effect
Glutamatergic blockade, neuroplasticity
Benzodiazepine synthesis (Tetrazepam analogs)
Receptor Affinity (IC50)
NMDA: 0.5 - 1.0 µM
NMDA: > 100 µM (Negligible)
Mechanistic Pathway Visualization
The structural differences dictate completely divergent signaling pathways. The diagram below illustrates the logical flow from molecular structure to receptor interaction.
Mechanistic divergence between Arylcyclohexylamines and 2-MACPCM at central CNS receptors.
Self-Validating Experimental Methodologies
To empirically prove the pharmacological divergence between a suspected arylcyclohexylamine and a benzophenone-derivative like 2-MACPCM, researchers must employ a dual-target radioligand displacement assay. This protocol is designed as a self-validating system: by testing both NMDA and GABA_A affinities simultaneously with established controls, false positives caused by non-specific lipophilic binding are eliminated.
Objective: Quantify the binding affinity (Ki) of the test compounds at the NMDA receptor PCP site and the GABA_A benzodiazepine allosteric site.
Step 1: Membrane Preparation
Isolate whole-brain tissue from adult Sprague-Dawley rats (excluding cerebellum for NMDA assays).
Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.
Centrifuge at 40,000 × g for 15 minutes. Discard the supernatant and resuspend the pellet to wash endogenous neurotransmitters. Repeat three times.
Step 2: Assay Incubation (Self-Validating Setup)
Set up two parallel assay systems to ensure target specificity:
System A (NMDA): Incubate 100 µg of membrane protein with 5 nM [³H]MK-801 (radioligand) and varying concentrations of the test compound (10⁻⁹ to 10⁻⁴ M).
Positive Control: Unlabeled Ketamine (10 µM).
Negative Control: Flumazenil (10 µM).
System B (GABA_A): Incubate 100 µg of membrane protein with 1 nM [³H]Flunitrazepam and varying concentrations of the test compound.
Positive Control: Unlabeled Diazepam (10 µM).
Negative Control: MK-801 (10 µM).
Step 3: Filtration and Quantification
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
Wash filters three times with ice-cold buffer.
Extract radioactivity using liquid scintillation cocktail and quantify using a scintillation counter.
Calculate IC50 values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
High-Throughput Screening Workflow
Self-validating high-throughput screening workflow for receptor specificity.
Conclusion
While nomenclature might suggest a relationship, 2-Methylamino-5-chlorophenylcyclohexylmethanone and Arylcyclohexylamines occupy entirely different chemical and pharmacological spaces. The lack of an aliphatic amine on the cyclohexyl ring in 2-MACPCM strips it of NMDA-antagonistic properties. Instead, its molecular architecture firmly places it in the realm of benzodiazepine synthesis, acting as a direct precursor to cyclohexyl-diazepine derivatives. Researchers must rely on structural causality and rigorous, controlled binding assays to prevent misclassification in drug development pipelines.
References
National Institutes of Health (NIH). "Ketamine's NMDA receptor mechanism promotes neuroplasticity." Innerwell Clinical Insights. Available at: [Link]
National Center for Biotechnology Information. "2-(Methylamino)-5-chlorobenzophenone | CID 13925." PubChem Database. Available at:[Link]
European Union Drugs Agency (EUDA). "Benzodiazepines drug profile." Available at:[Link]
Wikipedia Contributors. "Tetrazepam - Pharmacology and Structure." Wikipedia, The Free Encyclopedia. Available at: [Link]
Validation
Comprehensive Mass Spectrometry Fragmentation Guide: 2-Methylamino-5-chlorophenylcyclohexylmethanone & Analogs
Executive Summary & Analytical Context As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling complex synthetic intermediates. 2-Methylamino-5-chlorophenylcyclohexylmethanone (MAC...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling complex synthetic intermediates. 2-Methylamino-5-chlorophenylcyclohexylmethanone (MACPCM) (CAS 122908-18-3)[1] is a critical precursor utilized in the synthesis of atypical cyclohexyl-substituted benzodiazepines and is structurally adjacent to designer dissociatives (e.g., ketamine analogs)[2].
Accurate mass spectrometric identification of MACPCM is complicated by the presence of structurally similar analogs, such as 5-Chloro-2-(methylamino)benzophenone (MACPB) , a known decomposition product and impurity in 1,4-benzodiazepines like diazepam[3]. This guide provides an objective, data-driven comparison of the fragmentation patterns of MACPCM and its analogs, establishing a robust framework for unambiguous identification.
Experimental Workflow & Self-Validating Protocols
To achieve high-confidence structural elucidation, we employ a dual-platform approach utilizing Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for reproducible hard fragmentation, complemented by Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) for molecular ion confirmation.
Step-by-Step Methodology
Sample Preparation (LLE): Extract the sample using ethyl acetate and 0.1 M NaOH (pH > 9).
Causality: Adjusting the pH above the pKa of the secondary amine ensures the molecule remains un-ionized, maximizing partitioning into the organic phase and preventing column tailing.
Chromatographic Separation (GC): Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (30m × 0.25mm × 0.25µm). Ramp oven from 100°C to 280°C at 15°C/min.
Causality: The non-polar stationary phase perfectly resolves the cyclohexyl analog (MACPCM) from the phenyl analog (MACPB) based on subtle differences in polarizability and boiling point.
Ionization & Acquisition: Operate the EI source at 70 eV. Scan range: m/z 40–300.
Protocol Self-Validation System
Every run must act as a self-validating system to ensure trustworthiness.
System Suitability: Before sample acquisition, the system automatically injects decafluorotriphenylphosphine (DFTPP). The run is only validated if the m/z 198 base peak and m/z 442 molecular ion meet strict EPA abundance criteria.
Isotopic Fidelity Check: Because MACPCM contains a single chlorine atom, any fragment retaining the aryl ring must exhibit a strict 3:1 isotopic ratio (³⁵Cl : ³⁷Cl). If the m/z 170 peak is not exactly ~33% the intensity of the m/z 168 peak, the software flags the spectrum as a co-eluting interference, automatically invalidating the match.
Fig 1. End-to-end self-validating mass spectrometry workflow for identifying MACPCM analogs.
Fragmentation Mechanisms & The "Isobaric Acylium Trap"
Understanding the why behind the spectra is what separates a technician from an expert. The fragmentation of MACPCM is dominated by alpha-cleavage at the carbonyl carbon.
When MACPCM (m/z 251) is ionized, it rapidly extrudes a cyclohexyl radical (•C₆H₁₁, 83 Da). This leaves behind an acylium ion at m/z 168 . This ion is exceptionally stable—and thus forms the base peak (100% abundance)—because the electron-donating methylamino group at the ortho position provides intense resonance stabilization to the positive charge on the carbonyl carbon. The acylium ion subsequently loses carbon monoxide (28 Da) to form the aryl cation at m/z 140 .
The Analytical Trap
A critical error often made by junior analysts is relying solely on base peak library matching. The benzophenone analog, MACPB[3], undergoes the exact same alpha-cleavage. However, instead of losing a cyclohexyl radical, it loses a phenyl radical (•C₆H₅, 77 Da).
MACPCM: 251 (M⁺) - 83 Da = m/z 168
MACPB: 245 (M⁺) - 77 Da = m/z 168
Both molecules produce the identical acylium base peak at m/z 168 and secondary peak at m/z 140. To differentiate them, you must look for the intact molecular ion (m/z 251 vs. 245) or utilize the chromatographic retention time differences established in our protocol.
Fig 2. Primary EI-MS fragmentation pathway of 2-Methylamino-5-chlorophenylcyclohexylmethanone.
Quantitative Data & Analog Comparison
To facilitate rapid identification, the quantitative fragmentation data for MACPCM and its two closest structural analogs are summarized below. Notice how the desmethyl analog shifts the base peak by exactly 14 Da (loss of a CH₂ group).
Compound Name
CAS Number
Molecular Weight
Base Peak (EI, m/z)
Key Diagnostic Fragments (m/z)
MACPCM (Cyclohexyl Analog)
122908-18-3
251.75
168
251 (M⁺), 168, 140, 105
MACPB (Benzophenone Analog)
1022-13-5
245.70
168
245 (M⁺), 168, 140, 77 (Phenyl cation)
Desmethyl-MACPCM (Primary Amine)
N/A
237.72
154
237 (M⁺), 154, 126, 90
Conclusion & Best Practices
When profiling 2-Methylamino-5-chlorophenylcyclohexylmethanone (MACPCM) against its analogs, reliance on the lower mass range (m/z 50–200) is insufficient due to the generation of isobaric acylium ions.
Best Practices for Drug Development Professionals:
Always verify the molecular ion region (m/z 230–260) to confirm the identity of the neutral loss (cyclohexyl vs. phenyl).
Enforce the 3:1 isotopic ratio check on the m/z 168 and m/z 140 fragments to self-validate the presence of the chlorophenyl ring.
Utilize orthogonal LC-ESI-MS/MS if GC thermal degradation is suspected, as soft ionization will preserve the intact [M+H]⁺ species at m/z 252.
Universidad de La Habana / Journal of Mass Spectrometry. Degradation products of diazepam and midazolam in pharmaceutical raw materials. Retrieved from:[Link]
Comprehensive Operational and Disposal Protocol for 2-Methylamino-5-chlorophenylcyclohexylmethanone As drug development professionals and synthetic chemists, managing the lifecycle of complex halogenated precursors requi...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Protocol for 2-Methylamino-5-chlorophenylcyclohexylmethanone
As drug development professionals and synthetic chemists, managing the lifecycle of complex halogenated precursors requires an uncompromising approach to laboratory safety and environmental stewardship. 2-Methylamino-5-chlorophenylcyclohexylmethanone is a critical intermediate utilized in the synthesis of neuroactive compounds, including 5-chloro arylcyclohexylamine analogs[1].
Because this compound contains a covalently bound chlorine atom on its phenyl ring, it is strictly classified as a halogenated organic waste . This structural feature dictates its entire end-of-life management. Improper disposal—specifically, combusting chlorinated organics at sub-optimal temperatures—initiates the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are among the most toxic environmental pollutants known[2].
The following protocol provides a self-validating, step-by-step methodology for the safe handling, segregation, and ultimate destruction of this compound.
Part 1: Quantitative Data & Regulatory Profile
Before handling the waste, personnel must understand the physicochemical parameters that dictate its regulatory classification.
Property
Value
Chemical Name
2-Methylamino-5-chlorophenylcyclohexylmethanone
CAS Registry Number
122908-18-3
Molecular Formula
C14H18ClNO
Molecular Weight
~251.75 g/mol
Waste Classification
Halogenated Organic Waste
Primary Hazard
Environmental toxicity; Dioxin/Furan formation upon incomplete combustion[2]
To ensure absolute scientific integrity and regulatory compliance, every step in this disposal workflow is paired with the causality behind the action and a self-validating verification check.
Phase 1: Source Segregation (The Most Critical Step)
Action: Isolate 2-Methylamino-5-chlorophenylcyclohexylmethanone waste (both solid powder and solvent mixtures) entirely from non-halogenated solvent streams (e.g., ethanol, hexane, acetone).
Causality: Mixing halogenated compounds into non-halogenated waste streams ruins the bulk solvent for standard recycling and exponentially increases institutional disposal costs, as the entire mixture must now be treated as halogenated[4][5]. Furthermore, standard kilns used for non-halogenated waste operate at lower temperatures, which will convert these chlorinated mixtures into highly toxic PCDDs and PCDFs[2].
Validation Check: Systematically verify that the receiving waste carboy is explicitly labeled "Halogenated Organics Only" before any transfer occurs.
Phase 2: Primary and Secondary Containment
Action: Deposit solid waste into a puncture-resistant, chemically compatible, sealable container. Liquid mixtures must be transferred into high-density polyethylene (HDPE) or compatible safety cans.
Causality: Halogenated organics can degrade certain plastics and metals over time. Proper containment prevents fugitive emissions, inhalation hazards, and environmental leaching.
Validation Check: Perform a physical seal check. Ensure the primary container is placed within a secondary containment tray in the designated RCRA Satellite Accumulation Area (SAA) to capture potential leaks[5].
Action: Hand off the manifested waste to an EPA-licensed hazardous waste vendor specifically contracted for halogenated destruction.
Causality: To safely break the robust carbon-chlorine bonds without forming dioxins, the waste must be subjected to a combustion zone temperature of at least 1100°C (2000°F) with a gas residence time exceeding 2 seconds[3]. The resulting exhaust contains corrosive hydrochloric acid (HCl) gas, which must be neutralized using an alkaline wet scrubber before atmospheric release[6].
Validation Check: Obtain and file the Certificate of Destruction from the vendor confirming that high-temperature incineration parameters and alkaline scrubbing were successfully executed.
Part 3: Operational Safety & Spill Response
In the event of an operational spill involving 2-Methylamino-5-chlorophenylcyclohexylmethanone:
Isolate: Evacuate non-essential personnel from the immediate area to prevent inhalation of aerosolized powders or volatilized halogenated solvents.
Absorb: Use inert, non-combustible absorbent materials (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust. Halogenated compounds mixed with high-surface-area combustibles can create localized fire hazards or complicate downstream incineration.
Contain: Sweep the absorbed material into a compatible chemical waste bag, seal it, and label it strictly as "Halogenated Spill Debris."
Part 4: Waste Lifecycle Visualization
The following diagram illustrates the logical decision tree and physical workflow for the proper disposal of this chlorinated precursor.
Figure 1: Lifecycle and disposal workflow for 2-Methylamino-5-chlorophenylcyclohexylmethanone.
References
Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents
Source: National Institutes of Health (NIH) / PMC
URL:[Link][1]
Polychlorodibenzo-p-dioxin and Polychlorodibenzo-furan Removal and Destruction
Source: Argonne Scientific Publications
URL:[Link][2]
Hazardous Waste Reduction - Environmental Health and Safety
Source: Oregon State University
URL:[Link][4]
Guidelines for Solvent Waste Recycling and Disposal
Source: Hazardous Waste Experts
URL:[Link][5]
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link][3]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
Source: U.S. Environmental Protection Agency (EPA) NEPIS
URL:[Link][6]